A Technical Guide to 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone: Properties, Synthesis, and Applications in Chemical Research
A Technical Guide to 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone: Properties, Synthesis, and Applications in Chemical Research
Abstract
This technical guide provides an in-depth analysis of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS: 1233967-22-0), a fluorinated aromatic ketone of significant interest to the chemical research and drug discovery sectors. The molecule's unique architecture, combining a nucleophilic aniline, an electrophilic trifluoromethyl ketone, and a synthetically versatile aryl bromide, makes it a highly valuable building block for constructing complex molecular entities. This document details its physicochemical properties, provides a robust framework for its spectroscopic characterization, outlines a logical and field-proven synthetic strategy, and explores its vast potential in modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage this compound's unique reactivity profile.
Introduction and Strategic Importance
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone is a specialized chemical intermediate that stands at the crossroads of several important functional group classes: primary amines, halogenated benzenes, and fluorinated ketones.[1] This trifecta of functionalities provides a platform for orthogonal chemical modifications, allowing for sequential and site-selective reactions.
The strategic importance of this molecule is rooted in these features:
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The Aryl Bromide: Serves as a key handle for modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.
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The o-Amino Ketone Moiety: Acts as a classical precursor for the synthesis of a wide range of heterocyclic systems, most notably quinolines, benzodiazepines, and other fused-ring structures through condensation reactions.
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The Trifluoromethyl Group: A well-established bioisostere in medicinal chemistry, the CF₃ group can enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity, making it a desirable feature in drug candidates.
This guide will deconstruct the molecule's properties and provide the scientific rationale behind its synthesis and application, empowering researchers to integrate it effectively into their discovery workflows.
Physicochemical and Spectroscopic Profile
The unambiguous identification and confirmation of purity are paramount in any synthetic workflow. The following section details the core properties of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone and the expected spectroscopic signatures for its characterization.
| Property | Value | Source |
| CAS Number | 1233967-22-0 | [1][2] |
| Molecular Formula | C₈H₅BrF₃NO | Inferred |
| Molecular Weight | 268.03 g/mol | [1] |
| Appearance | Solid | [1] |
| Synonym | 2'-Amino-5'-bromo-2,2,2-trifluoroacetophenone | [3] |
Spectroscopic Characterization: A Predictive Analysis
While comprehensive published spectra for this specific molecule are not widely available, its structure allows for a highly accurate prediction of its key spectroscopic features. This predictive approach is a cornerstone of modern chemical analysis, allowing scientists to validate their experimental results against a robust theoretical framework.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The aromatic region should display three distinct signals corresponding to the protons on the substituted benzene ring. The proton ortho to the amino group and meta to the acyl group (H-3) would appear most upfield. The proton ortho to the bromine (H-6) would be deshielded, and the proton para to the amino group (H-4) would be intermediate. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
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¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. The carbonyl carbon of the ketone will be significantly downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The six aromatic carbons will have distinct chemical shifts influenced by the electronic effects of the three different substituents.
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Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight. Due to the presence of bromine, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocol: NMR Sample Preparation
This protocol ensures the acquisition of high-quality NMR data for structural elucidation and purity assessment.
Materials:
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NMR tube (5 mm, clean and dry)
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Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
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Sample (5-10 mg)
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Glass vial and Pasteur pipette
Procedure:
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Sample Weighing: Accurately weigh 5-10 mg of the solid 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone into a clean vial.
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Solubilization: Add approximately 0.7 mL of the chosen deuterated solvent. If using CDCl₃, TMS is often already included. If not, add a trace amount.
-
Dissolution: Securely cap the vial and gently vortex or swirl until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, carefully transfer the clear solution into the NMR tube to a height of approximately 4-5 cm.[4]
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Acquisition: Insert the tube into the NMR spectrometer, lock onto the solvent's deuterium signal, shim the magnetic field to optimize homogeneity, and acquire the desired spectra (¹H, ¹³C, etc.).[4]
Synthesis and Purification Strategy
A robust and scalable synthesis is critical for the utility of any chemical building block. The logical approach to synthesizing 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone is via an electrophilic aromatic substitution reaction.
Retrosynthetic Analysis
The most logical disconnection is at the C-C bond between the aromatic ring and the acyl group. This points to a Friedel-Crafts acylation reaction, a well-established and reliable method for forming such bonds. The starting materials are therefore a substituted aniline and an activated trifluoroacetic acid derivative.
Caption: Retrosynthesis of the target compound.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol is based on established chemical principles for the acylation of electron-rich aromatic systems. The key challenge is managing the reactivity of the amino group, which can also be acylated. However, under controlled conditions with a suitable Lewis acid, acylation on the aromatic ring is favored.
Reaction Scheme:
Caption: Proposed forward synthesis reaction.
Step-by-Step Methodology:
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous dichloromethane (DCM) as the solvent.
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Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the DCM with stirring. Causality Note: AlCl₃ is the Lewis acid catalyst that coordinates to the acylating agent, making it a more potent electrophile.
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Reagent Addition: In a separate flask, dissolve 4-bromo-2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.
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Acylation: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
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Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl. Causality Note: This step hydrolyzes the aluminum complexes and quenches any remaining reactive species.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize acids), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Chemical Reactivity and Synthetic Utility
The true value of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone lies in its capacity to serve as a versatile hub for generating molecular diversity. The three primary functional groups offer distinct and often non-interfering reaction pathways.
Caption: Reactivity map of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide is arguably the molecule's most powerful synthetic handle. It is an ideal substrate for a multitude of Pd-catalyzed reactions that form the bedrock of modern medicinal chemistry. This allows for the precise installation of diverse substituents at the 5-position of the aniline ring, building out vectors of a potential drug scaffold to probe interactions with biological targets.
Heterocycle Formation: The Friedländer Annulation
The ortho-aminoaryl ketone functionality is a classic precursor for the Friedländer synthesis of quinolines.[5] By condensing 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., another ketone or an ester), one can construct highly substituted 6-bromo-2-(trifluoromethyl)quinolines. These scaffolds are prevalent in numerous biologically active molecules.
Derivatization of Amine and Ketone Groups
The primary amine can be further functionalized through acylation, sulfonylation, or reductive amination. The trifluoromethyl ketone can undergo nucleophilic addition or be stereoselectively reduced to a chiral alcohol, introducing a new stereocenter and a hydrogen-bond-donating group, which can be critical for molecular recognition in a biological system.[6]
Applications in Drug Discovery
While specific applications of this exact molecule in launched drugs are not publicly documented, building blocks with its combination of features are frequently cited in medicinal chemistry literature. Its utility is best understood by its potential role in constructing molecules for validated drug targets. For instance, substituted benzimidazoles, quinazolines, and other heterocycles derived from precursors like this are known to be potent kinase inhibitors, ion channel modulators, and GPCR ligands.[7][8][9] The presence of both a bromine handle for diversity and a trifluoromethyl group for metabolic stability makes it an exemplary lead-generation scaffold.
Safety and Handling
As with any laboratory chemical, proper handling of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone is essential. The information below is summarized from available Safety Data Sheets (SDS).[3]
| Hazard Information | GHS Classification |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
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Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[3] Work should be conducted in a well-ventilated fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Ingestion: Wash out mouth with water. Do not induce vomiting.[3]
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Inhalation: Move the person to fresh air and keep comfortable for breathing.[3]
-
In all cases of exposure, seek medical attention.[3]
-
-
Firefighting: Use carbon dioxide, dry chemical powder, or foam. In case of fire, toxic fumes containing carbon oxides, nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF) may be emitted.[3]
Conclusion
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone is more than a mere chemical; it is a strategic tool for molecular innovation. Its carefully arranged functional groups provide a blueprint for synthetic efficiency, enabling the rapid construction of diverse and complex chemical libraries. For researchers in drug discovery and materials science, this compound offers a reliable starting point for developing next-generation molecules with tailored properties. Its predictable reactivity, combined with the powerful influence of its fluorinated moiety, ensures its continued relevance in the landscape of advanced chemical synthesis.
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The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
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